ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with different functional groups and properties.
Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene: A compound with a similar core structure but different substituents, leading to distinct chemical and biological activities.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5g/mol |
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-28-21(26)16-12(2)17(19(25)22-13-8-5-6-9-14(13)27-3)30-20(16)23-18(24)15-10-7-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
WMNIENXMSPAMIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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